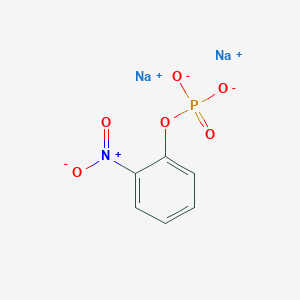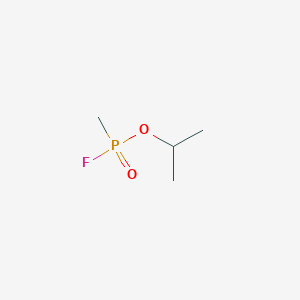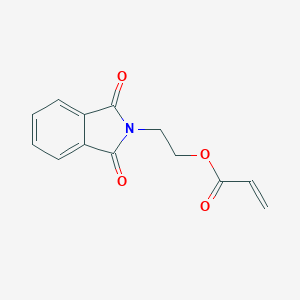
(S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid, also known as SACB, is a compound that has been widely studied due to its potential biochemical and physiological effects. This compound is a derivative of benzoic acid, and it has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of (S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid is not fully understood, but it is believed to involve the binding of (S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid to target proteins or enzymes. (S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid has been shown to bind to the active site of enzymes, inhibiting their activity. It has also been shown to bind to proteins, causing conformational changes that affect their function.
Biochemische Und Physiologische Effekte
(S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of proteases and kinases, which are involved in various cellular processes. (S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid has also been shown to affect the function of proteins, such as ion channels and transporters. Additionally, (S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid has been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid in lab experiments is its ability to bind to proteins and emit fluorescence, making it a useful tool for protein detection. Another advantage is its potential use as an inhibitor of enzymes, making it a potential therapeutic agent for various diseases. However, one limitation of using (S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid in lab experiments is its potential toxicity, which can affect the accuracy of the results.
Zukünftige Richtungen
There are several future directions for research on (S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid. One area of research is its potential use as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. Another area of research is its potential use as a fluorescent probe for detecting proteins in vivo. Additionally, further studies are needed to fully understand the mechanism of action of (S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid and its potential side effects.
Conclusion
In conclusion, (S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid is a compound that has been widely studied for its potential biochemical and physiological effects. It has been synthesized using various methods and has been shown to have potential use in various scientific research applications. (S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid has been shown to bind to proteins and enzymes, affecting their function and potentially serving as a therapeutic agent for various diseases. Further research is needed to fully understand the mechanism of action of (S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid and its potential applications.
Synthesemethoden
(S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid can be synthesized using various methods, including the reaction of 4-aminobenzoyl chloride with N-(tert-butoxycarbonyl)-L-aspartic acid β-benzyl ester, followed by deprotection of the tert-butoxycarbonyl group. Another method involves the reaction of 4-aminobenzoyl chloride with N-(tert-butoxycarbonyl)-L-aspartic acid β-benzyl ester, followed by hydrogenation and deprotection of the tert-butoxycarbonyl group.
Wissenschaftliche Forschungsanwendungen
(S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid has been studied for its potential use in various scientific research applications. One area of research is its potential use as a fluorescent probe for detecting proteins. (S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid has been shown to bind to proteins and emit fluorescence, making it a useful tool for protein detection. Another area of research is its potential use as an inhibitor of enzymes, such as proteases and kinases. (S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid has been shown to inhibit the activity of these enzymes, making it a potential therapeutic agent for various diseases.
Eigenschaften
CAS-Nummer |
17283-87-3 |
|---|---|
Produktname |
(S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid |
Molekularformel |
C13H14N2O6 |
Molekulargewicht |
294.26 g/mol |
IUPAC-Name |
2-[[(1S)-4-amino-1-carboxy-4-oxobutyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C13H14N2O6/c14-10(16)6-5-9(13(20)21)15-11(17)7-3-1-2-4-8(7)12(18)19/h1-4,9H,5-6H2,(H2,14,16)(H,15,17)(H,18,19)(H,20,21)/t9-/m0/s1 |
InChI-Schlüssel |
ZIMWCUUEMGFXNW-VIFPVBQESA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)O)C(=O)O |
SMILES |
C1=CC=C(C(=C1)C(=O)NC(CCC(=O)N)C(=O)O)C(=O)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC(CCC(=O)N)C(=O)O)C(=O)O |
Synonyme |
(S)-2-(((4-Amino-1-carboxy-4-oxobutyl)amino)carbonyl)benzoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















